7-Methylimidazo[1,2-a]pyrimidine-5-thiol
Description
7-Methylimidazo[1,2-a]pyrimidine-5-thiol is a heterocyclic compound featuring a fused imidazo-pyrimidine core substituted with a methyl group at position 7 and a thiol (-SH) group at position 3. Its structure combines the electronic effects of the pyrimidine ring (two nitrogen atoms) with the steric and functional contributions of the methyl and thiol substituents.
Properties
CAS No. |
112266-61-2 |
|---|---|
Molecular Formula |
C7H7N3S |
Molecular Weight |
165.22 g/mol |
IUPAC Name |
7-methyl-8H-imidazo[1,2-a]pyrimidine-5-thione |
InChI |
InChI=1S/C7H7N3S/c1-5-4-6(11)10-3-2-8-7(10)9-5/h2-4H,1H3,(H,8,9) |
InChI Key |
MITCTBCJLPYDJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)N2C=CN=C2N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylimidazo[1,2-a]pyrimidine-5-thiol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with α-haloketones under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
7-Methylimidazo[1,2-a]pyrimidine-5-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the thione sulfur, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
7-Methylimidazo[1,2-a]pyrimidine-5-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Methylimidazo[1,2-a]pyrimidine-5-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Core Heterocycle Differences
- Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine :
The pyrimidine core (two nitrogen atoms) in the target compound enhances hydrogen-bonding capacity and electron-deficient character compared to pyridine derivatives like BLU-5935. This may influence binding to targets requiring π-π stacking or polar interactions .
Substituent Effects
Pharmacological Profiles
- BLU-5937 () :
Demonstrates high selectivity for P2X3 receptors (IC50 = 0.025 μM) without taste-related side effects, attributed to its difluorophenyl and methylimidazopyridine motifs. The target compound’s thiol group could enhance binding to cysteine-rich domains in similar targets . - Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate () : Used in hypoxia-inducible factor (HIF) inhibitors, highlighting the role of ester groups in modulating solubility and bioavailability. The thiol analog may exhibit altered pharmacokinetics due to higher polarity .
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